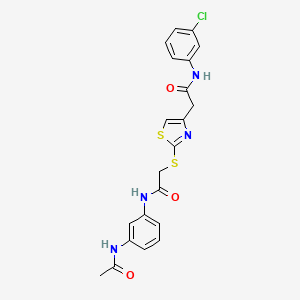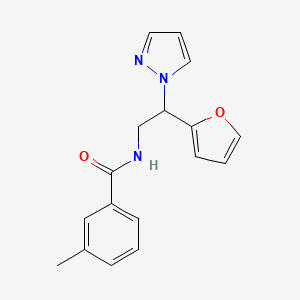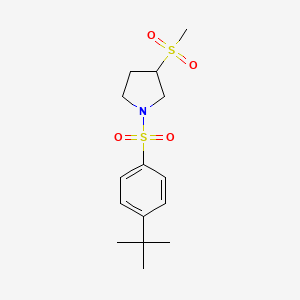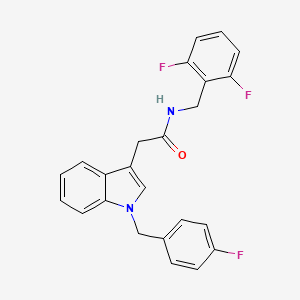![molecular formula C25H24N2O5S B2748868 4-(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenyl-1,3-oxazol-5-amine CAS No. 862742-09-4](/img/structure/B2748868.png)
4-(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenyl-1,3-oxazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenyl-1,3-oxazol-5-amine is a useful research compound. Its molecular formula is C25H24N2O5S and its molecular weight is 464.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research has been conducted on the synthesis and chemical characterization of sulfonamide derivatives, including those similar to the chemical structure . These studies have elaborated on methods to synthesize these compounds and investigate their structural properties through techniques such as NMR, IR, and mass spectrometry. For instance, the study by Aziz‐ur‐Rehman et al. (2014) discusses the synthesis of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide, which were evaluated for their biological potential against various bacteria and for enzyme inhibition against lipoxygenase and chymotrypsin enzymes (Aziz‐ur‐Rehman et al., 2014).
Biological Screening and Potential Applications
Several studies have focused on the biological activities of compounds with structural similarities, exploring their potential as antimicrobial, antioxidant, and enzyme inhibitory agents. For example, compounds with benzenesulfonamide scaffolds have been assessed for their antimicrobial activities against Gram-negative and Gram-positive bacteria, showing moderate to good activities. Such research highlights the potential of these compounds in developing new antimicrobial agents (Aziz‐ur‐Rehman et al., 2014).
Antimicrobial and Enzyme Inhibition Studies
Investigations into the antimicrobial and enzyme inhibition properties of similar compounds have revealed significant findings. For instance, research by Bektaş et al. (2007) on 1,2,4-triazole derivatives, including some with benzenesulfonamide components, demonstrated good or moderate activities against test microorganisms, underscoring the therapeutic potential of such molecules (Bektaş et al., 2007).
Structural Analysis and Molecular Design
Further research has delved into the structural analysis and molecular design aspects of sulfonamide derivatives. Studies such as those by Rublova et al. (2017) have examined the molecular-electronic structure and kinetic investigations of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, providing insights into the stereochemical characteristics and reactivity of these molecules (Rublova et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenyl-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5S/c1-30-21-14-13-18(17-22(21)31-2)15-16-26-24-25(33(28,29)20-11-7-4-8-12-20)27-23(32-24)19-9-5-3-6-10-19/h3-14,17,26H,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQSEELTWQIOCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(Cyclopropylmethyl)pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2748790.png)
![(3E)-3-{[(2-chlorobenzyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2748792.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2748794.png)
![(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B2748799.png)


![6-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole](/img/structure/B2748802.png)
![N-octyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2748803.png)


